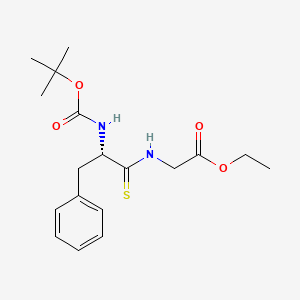

ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl glycinate is a compound that can be synthesized from glycine and ethyl ester . It’s a type of amino acid ester, which are commonly used in the synthesis of peptides and proteins .

Molecular Structure Analysis

The molecular structure of a compound like this would likely include an amino group (NH2), a carboxyl group (COOH), and a side chain containing the tert-butoxycarbonyl and phenylpropanethioyl groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

Amino acid esters like ethyl glycinate can participate in a variety of chemical reactions. They can act as both acids and bases, and they can undergo reactions such as esterification, amide formation, and peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, ethyl glycinate has a molecular weight of 103.12 g/mol and is soluble in water . It’s likely that “ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate” would have similar properties, although the additional functional groups could affect its solubility, stability, and reactivity.Applications De Recherche Scientifique

Asymmetric Synthesis

- Application : It's used in the asymmetric synthesis of α-amino acids and other complex molecules. This process is crucial for creating compounds with specific optical properties, often required in pharmaceuticals and fine chemicals.

- References :

- Williams et al. (2003) explored the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids.

Polymer Electrolytes

- Application : In the creation of novel polymer electrolytes, this compound has been investigated for its potential in generating ion-conductive polymers, crucial for battery technology and electronic devices.

- References :

- Nakamura & Tominaga (2011) discuss the synthesis of alternating copolymers with glycidyl ethers as ion-conductive polymers.

Cycloaddition Reactions

- Application : It plays a role in intermolecular cycloaddition reactions to produce compounds like isoxazolidines, which are important in organic synthesis and pharmaceuticals.

- References :

- Tamura et al. (2007) studied the Intermolecular Cycloaddition of Ethyl Glyoxylate O-tert-Butyldimethylsilyloxime.

Sustainable Synthesis Approaches

- Application : Research into sustainable synthesis methods using this compound is ongoing, focusing on environmentally friendly production methods for various organic compounds.

- References :

- Yu et al. (2015) explore a sustainable approach toward 2,3-Disubstituted Furan.

Synthesis of Pyrroles

- Application : The compound is used in the synthesis of pyrroles, a class of organic compounds with applications in drug development and materials science.

- References :

- Hombrecher & Horter (1990) discuss the synthesis of pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates.

Peptide Synthesis

- Application : It has been used in solid-phase synthesis of peptides, which is a critical process in the development of therapeutic peptides and proteins.

- References :

- Gaehde & Matsueda (2009) researched the synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid for use in peptide synthesis.

Mécanisme D'action

Target of Action

It is a derivative of glycine , an amino acid that plays a crucial role in the functioning of the central nervous system and the production of proteins in the body .

Mode of Action

As a glycine derivative , it may interact with glycine receptors or be involved in pathways where glycine is a key player

Biochemical Pathways

Given its relation to glycine , it might be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins. More detailed studies are required to understand the exact biochemical pathways this compound affects.

Result of Action

As a derivative of glycine , it might have effects related to the functions of glycine in the body, such as neurotransmission or protein synthesis

Safety and Hazards

Orientations Futures

The future directions for research on a compound like this could include exploring its potential uses in medicine, biochemistry, or chemical synthesis. For example, it could be studied for its potential as a prodrug, a compound that is metabolized in the body to produce a drug . It could also be used as a building block in the synthesis of more complex molecules .

Propriétés

IUPAC Name |

ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCPFXHGYFGTK-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)